molecular formula C16H20N4 B2526925 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine CAS No. 874652-33-2

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2526925
CAS No.: 874652-33-2
M. Wt: 268.364
InChI Key: DTPBEYIOWNBUIU-UHFFFAOYSA-N
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Description

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its fused ring structure, which includes both pyrazole and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a quinazoline precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline oxides, while reduction may produce reduced pyrazoloquinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings.

Properties

IUPAC Name

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBEYIOWNBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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